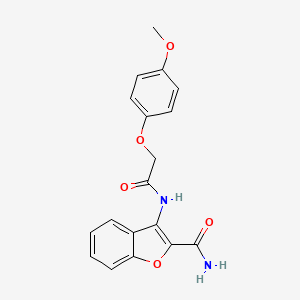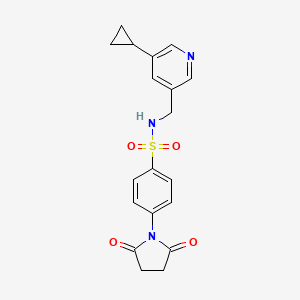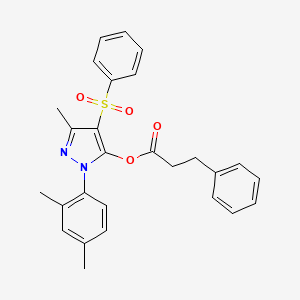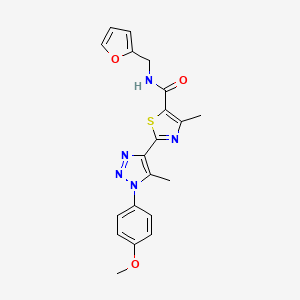![molecular formula C17H18N6O4 B2836981 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide CAS No. 899752-02-4](/img/structure/B2836981.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-5(4H)-one, a tert-butyl group, and a 4-nitrophenyl group. The pyrazolo[3,4-d]pyrimidin-5(4H)-one is a type of heterocyclic compound which is a core structure in many bioactive compounds . The tert-butyl group is a common protecting group in organic synthesis . The 4-nitrophenyl group is a nitroaromatic compound, which are often used in the manufacture of dyes, pharmaceuticals, and polymers.
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the pyrazolo[3,4-d]pyrimidin-5(4H)-one and the 4-nitrophenyl groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one could potentially undergo further reactions at the 3-position . The 4-nitrophenyl group is electron-withdrawing, which could activate the acetamide linkage for nucleophilic acyl substitution reactions.科学的研究の応用
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, which includes derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating their potential as antimicrobial agents. This study highlights the chemical versatility and potential biomedical applications of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activities. These findings suggest that pyrazolo[3,4-d]pyrimidine derivatives can form coordination complexes with metal ions, potentially offering a new approach to developing antioxidant agents (Chkirate et al., 2019).
Antitumor Activity
Research by M. M. Al-Sanea et al. (2020) on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showcased their synthesis and evaluation for in vitro cytotoxic activity against cancer cell lines, indicating the potential of these compounds as anticancer agents. This underscores the role of pyrazolo[3,4-d]pyrimidine derivatives in cancer research, contributing to the development of new therapeutic agents (Al-Sanea et al., 2020).
Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines related to translocator protein 18 kDa (TSPO) ligands were synthesized and evaluated for neuroinflammation imaging by Annelaure Damont et al. (2015). These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, an early biomarker of neuroinflammatory processes. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing PET radiotracers for neuroinflammation imaging, contributing to the understanding and diagnosis of neurological disorders (Damont et al., 2015).
将来の方向性
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(9-19-22)16(25)21(10-18-15)20-14(24)8-11-4-6-12(7-5-11)23(26)27/h4-7,9-10H,8H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUOXZJJCZYKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2836899.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2836902.png)

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2836905.png)
![1,3,6,7-tetramethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836906.png)




![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)
![2-[[cyclopentyl(thiophen-2-ylmethyl)carbamothioyl]amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2836914.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)
![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)
![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)